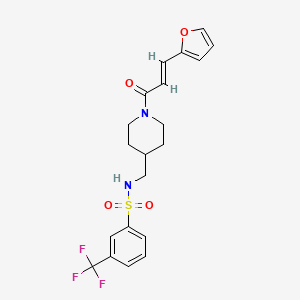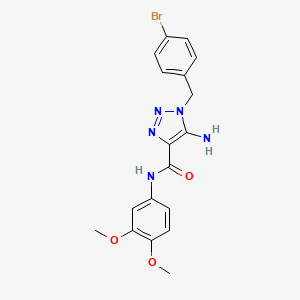![molecular formula C22H34ClNO2 B2570725 {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride CAS No. 1189906-80-6](/img/structure/B2570725.png)
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an adamantane moiety, which is a type of diamondoid and is known for its stability and unique geometric structure . The adamantane is connected to a hydroxypropyl group, which is a common moiety in many pharmaceuticals, and a phenylethylamine group, which is a class of compounds that often have psychoactive properties .
Molecular Structure Analysis
The adamantane moiety has a unique cage-like structure, which contributes to the stability of the compound . The hydroxypropyl and phenylethylamine groups are likely to contribute to the compound’s solubility and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups present. For example, the presence of the hydroxypropyl group might increase the compound’s solubility in water, while the adamantane moiety might contribute to its stability .Aplicaciones Científicas De Investigación
Inhibitors of Glucosylceramide Metabolism
This compound has been used in the development of Adamantan-1-yl-methoxy Functionalized 1-Deoxynojirimycin Derivatives as selective inhibitors of glucosylceramide metabolism . Glucosylceramide metabolism plays a crucial role in various biological processes, including cell growth and differentiation, and its dysregulation is associated with several diseases.
Synthesis of Functional Adamantane Derivatives
The compound is used in the synthesis of functional adamantane derivatives . Adamantane derivatives have a wide range of applications in medicinal chemistry due to their unique chemical and biological properties.
Development of Novel Methods for Preparation
The compound is used in the development of novel methods for the preparation of unsaturated adamantane derivatives . These derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives.
Polymerization Reactions
Unsaturated adamantane derivatives, which can be synthesized using this compound, are used in polymerization reactions . These reactions lead to the creation of diamond-like bulky polymers such as diamondoids.
Quantum-Chemical Calculations
The compound is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives . This helps in elucidating the mechanisms for their chemical and catalytic transformations.
Synthesis of Bioactive Compounds
Adamantane derivatives synthesized using this compound can be used in the synthesis of bioactive compounds . These compounds have potential applications in the pharmaceutical industry.
Production of High-Energy Fuels and Oils
Adamantane derivatives, synthesized using this compound, can be used in the production of high-energy fuels and oils . This is due to the high stability and energy content of adamantane derivatives.
Creation of New Materials Based on Natural and Synthetic Nanodiamonds
The compound is used in the creation of new materials based on natural and synthetic nanodiamonds . These materials have potential applications in various fields, including electronics and medicine.
Propiedades
IUPAC Name |
1-(1-adamantylmethoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2.ClH/c1-16(20-5-3-2-4-6-20)23-13-21(24)14-25-15-22-10-17-7-18(11-22)9-19(8-17)12-22;/h2-6,16-19,21,23-24H,7-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSROGHHKMPHBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

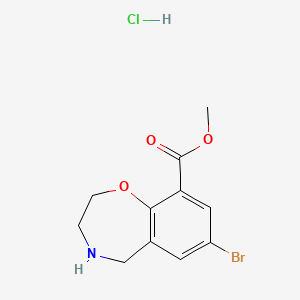
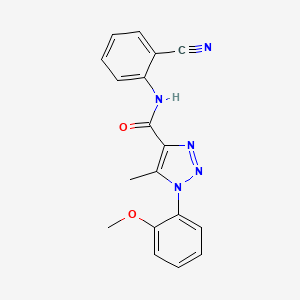
![N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2570644.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2570646.png)
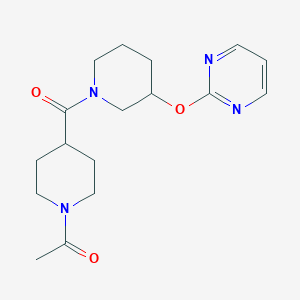
![spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-one](/img/structure/B2570649.png)
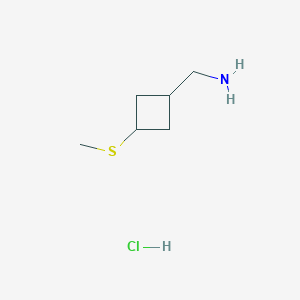
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)
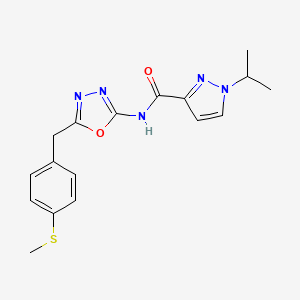
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570659.png)
